molecular formula C6H14ClN B7450951 3-Ethylcyclobutan-1-amine hydrochloride

3-Ethylcyclobutan-1-amine hydrochloride

Cat. No.: B7450951
M. Wt: 135.63 g/mol
InChI Key: CWIIQBNTDJARTR-UHFFFAOYSA-N
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Description

3-Ethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13N·HCl. It is a derivative of cyclobutane, featuring an ethyl group and an amine group attached to the cyclobutane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylcyclobutan-1-amine hydrochloride typically involves the alkylation of cyclobutanone followed by reductive amination. The process can be summarized as follows:

    Alkylation: Cyclobutanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 3-ethylcyclobutanone.

    Reductive Amination: The 3-ethylcyclobutanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield 3-ethylcyclobutan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3-Ethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-ethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an agonist or antagonist at various receptors, modulating signaling pathways and physiological responses.

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the ethyl group, making it less sterically hindered.

    3-Methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    Cyclopropanamine: Smaller ring size, leading to different reactivity and properties.

Uniqueness: 3-Ethylcyclobutan-1-amine hydrochloride is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets compared to its analogs.

Biological Activity

3-Ethylcyclobutan-1-amine hydrochloride is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure with an ethyl group and an amine functional group. Its molecular formula is C7H15NHClC_7H_{15}N\cdot HCl with a molecular weight of approximately 161.67 g/mol. The compound's structural formula can be represented as follows:

Cyclic structure  C4H8 NH C2H5\text{Cyclic structure }\text{ C4H8 NH C2H5}

Biological Activity Overview

Mechanism of Action : The biological activity of this compound primarily involves interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a modulator for various receptor systems, potentially influencing dopamine and serotonin pathways.

Pharmacological Effects :

  • Neurotransmission Modulation : Research indicates that compounds similar to 3-Ethylcyclobutan-1-amine can influence neurotransmitter release and uptake, which may have implications for treating mood disorders and schizophrenia.
  • Potential Antidepressant Properties : Preliminary studies suggest that this compound could exhibit antidepressant-like effects in animal models, possibly through its action on the serotonin transporter.

Case Studies

  • Animal Model Study : In a study examining the effects of 3-Ethylcyclobutan-1-amine on anxiety-like behaviors in rodents, it was found to significantly reduce anxiety levels in elevated plus maze tests compared to control groups. The study suggested that the compound might enhance serotonergic activity, contributing to its anxiolytic effects.
  • Neuropharmacological Assessment : A pharmacological assessment involving the administration of this compound to rats revealed alterations in locomotor activity, indicating potential stimulant properties. This aligns with findings from similar compounds that modulate dopaminergic pathways.

Data Tables

Study Model Outcome Reference
Anxiety ReductionRodent ModelSignificant reduction in anxiety-like behavior
Locomotor ActivityRat StudyIncreased locomotion observed

Toxicological Profile

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests indicate moderate toxicity levels, particularly at higher doses. The compound's LD50 values suggest careful dosage consideration during therapeutic applications.

Properties

IUPAC Name

3-ethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-5-3-6(7)4-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIIQBNTDJARTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408975-39-1
Record name 3-ethylcyclobutan-1-amine hydrochloride
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